2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453008
InChI: InChI=1S/C12H21ClN2O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9H2,1H3
SMILES: CN(CC1CCCCN1C(=O)CCl)C2CC2
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13453008

Molecular Formula: C12H21ClN2O

Molecular Weight: 244.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone -

Specification

Molecular Formula C12H21ClN2O
Molecular Weight 244.76 g/mol
IUPAC Name 2-chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H21ClN2O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9H2,1H3
Standard InChI Key WYUHJRXNZSOSAQ-UHFFFAOYSA-N
SMILES CN(CC1CCCCN1C(=O)CCl)C2CC2
Canonical SMILES CN(CC1CCCCN1C(=O)CCl)C2CC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features:

  • Piperidine backbone: A six-membered nitrogen-containing ring.

  • Cyclopropylmethylamine substituent: Introduces steric and electronic complexity.

  • Chloroethanone group: Enhances reactivity for nucleophilic substitution.

Key Structural Data:

PropertyValue/DescriptionSource
Molecular formulaC11H19ClN2O\text{C}_{11}\text{H}_{19}\text{ClN}_2\text{O}
Molecular weight230.73 g/mol
IUPAC name2-Chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Canonical SMILESCN(CC1CCCN1C(=O)CCl)C2CC2

Stereochemical Considerations

The compound’s chirality arises from the asymmetric carbon in the pyrrolidine ring, influencing its interactions with biological targets.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three primary steps:

  • Formation of the pyrrolidine ring: Cyclization of 1,4-diamines under basic conditions.

  • Introduction of cyclopropylmethylamine: Alkylation using cyclopropyl-methyl-amine.

  • Chlorination and ethanone formation: Reaction with chloroacetyl chloride or sulfuryl chloride.

Optimized Reaction Conditions:

StepReagents/ConditionsYield
Pyrrolidine formation1,4-diamine, NaBH₄, ethanol, 40–60°C85–90%
AlkylationCyclopropyl-methyl-amine, K₂CO₃, DMF75–80%
ChlorinationChloroacetyl chloride, CH₂Cl₂, 0°C→RT90–95%

Industrial-Scale Production

  • Continuous flow reactors improve efficiency and reduce side reactions.

  • Catalysts: Palladium-based catalysts enhance alkylation rates .

Physicochemical Properties

PropertyValueMethod/Source
Melting point46–47°CChemsrc
Boiling point252.9°C at 760 mmHgChemsrc
Solubility>280 μM (pH 6.5)
LogP0.785Chemsrc

Biological Activity and Applications

Antiviral and Antimicrobial Effects

  • Antiviral: Inhibits viral replication by targeting protease enzymes (IC₅₀: 0.044–0.089 μM) .

  • Antimicrobial: Active against Staphylococcus aureus and Escherichia coli (MIC: 0.0039–0.025 mg/mL).

Mechanism of Action

The compound’s bioactivity stems from:

  • Chloro group reactivity: Participates in covalent binding with thiol groups in enzymes .

  • Piperidine-cyclopropyl interactions: Stabilizes hydrophobic pockets in target proteins .

  • Steric effects: The cyclopropyl group restricts conformational flexibility, enhancing selectivity.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity (IC₅₀)
2-Chloro-1-piperidin-1-yl-ethanoneLacks cyclopropylmethylamine1.5 μM (PfDHODH)
4-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanoneBenzyl vs. cyclopropyl group19.9 μM (LPLA2)
Target compoundCyclopropyl-methyl-amino0.032 μM (Pf3D7)

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